
N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyprodinil is a member of the class of aminopyrimidine that is N-phenylpyrimidin-2-amine carrying additional cyclopropyl and methyl substituents at positions 4 and 6 respectively . It is a broad-spectrum fungicide used to control a range of pathogens including Tapesia yallundae, Botrytis spp., Alternaria spp., and Rhynchospium secalis .
Molecular Structure Analysis
The molecular formula of Cyprodinil is C14H15N3 . The InChI representation is InChI=1S/C14H15N3/c1-10-9-13 (11-7-8-11)17-14 (15-10)16-12-5-3-2-4-6-12/h2-6,9,11H,7-8H2,1H3, (H,15,16,17) .
Chemical Reactions Analysis
Burkholderia sp. MAK1 cells have been shown to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives . This suggests that similar compounds could undergo similar transformations.
Physical And Chemical Properties Analysis
Cyprodinil has a molecular weight of 225.29 g/mol . It is moderately toxic to birds as well as most aquatic organisms and earthworms, but it is not considered toxic to honeybees .
Aplicaciones Científicas De Investigación
- Diazine derivatives, including pyrimidines, have been investigated for their anticancer activity. This compound may exhibit cytotoxic effects against cancer cells, making it a potential candidate for cancer therapy .
- Diazines are known for their antibacterial and antimicrobial properties. This compound could play a role in combating bacterial infections .
- The compound might possess anti-inflammatory and analgesic properties, which could be relevant for pain management and inflammation-related conditions .
- Diazine-based molecules have been explored as antihypertensive agents. This compound could contribute to blood pressure regulation .
- Leishmaniasis is a parasitic disease, and compounds with antileishmanial activity are crucial for treatment. This compound may exhibit such properties .
- Diazines, including pyrimidines, can interact with calcium channels. This compound might have calcium channel antagonistic effects .
- Tyrosine kinases play a role in cell signaling and are relevant targets for cancer therapy. This compound could potentially inhibit specific tyrosine kinases .
Anticancer Properties
Antibacterial and Antimicrobial Activity
Anti-inflammatory and Analgesic Effects
Antihypertensive Potential
Antileishmanial Activity
Calcium Channel Antagonism
Tyrosine Kinase Inhibition
Other Clinical Applications
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3S/c1-21-13-4-6-14(7-5-13)22(19,20)18-9-12-8-15(11-2-3-11)17-10-16-12/h4-8,10-11,18H,2-3,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBPPOZWPCCHHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=NC=N2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-cyclopropylpyrimidin-4-yl)methyl)-4-methoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-chlorobenzyl)-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2442980.png)
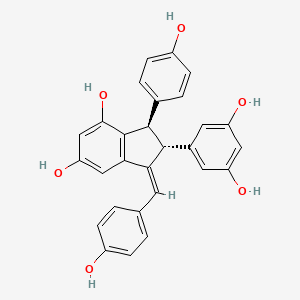
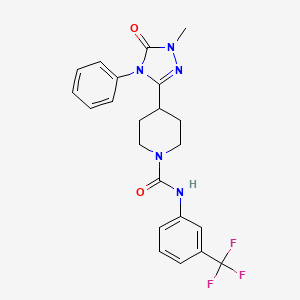
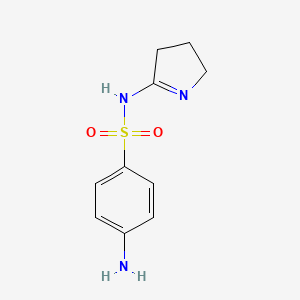
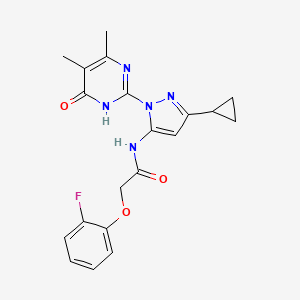
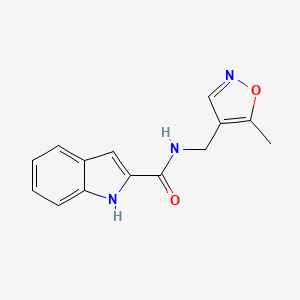
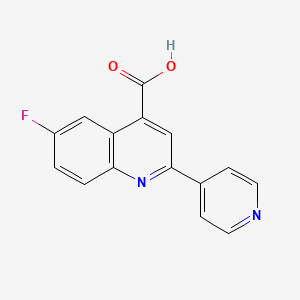
![N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2442988.png)
![3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-(3-phenylpropyl)propanamide](/img/structure/B2442989.png)
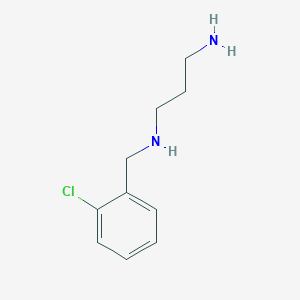

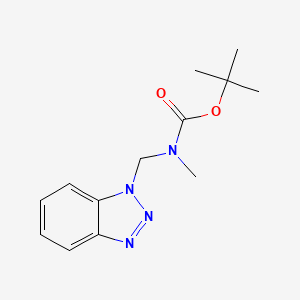
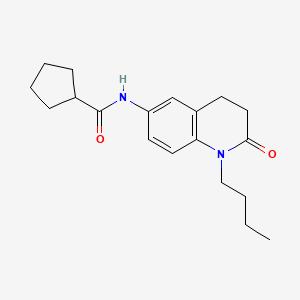
![Methyl 6-chloroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B2442999.png)